7-Octen-1-ol

Polymer Chemistry Organic Synthesis Surface Modification

Select 7-Octen-1-ol for its terminal alkene, enabling covalent polymer attachment that 1-octanol cannot. Its mushroom odor profiles fungal scents, not grassy like cis-3-hexen-1-ol. Also a PPARγ activator tool for inflammation research. Choose this bifunctional building block for unique reactivity and biological specificity.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 13175-44-5
Cat. No. B081980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Octen-1-ol
CAS13175-44-5
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESC=CCCCCCCO
InChIInChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h2,9H,1,3-8H2
InChIKeyWXPWPYISTQCNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Octen-1-ol (CAS 13175-44-5) Product Specification & Procurement Reference


7-Octen-1-ol (CAS 13175-44-5) is an eight-carbon, linear, unsaturated fatty alcohol featuring a terminal alkene (C=C) at the C7-C8 position and a primary hydroxyl group (-OH) at the C1 position [1]. This bifunctional structure, combining a nucleophilic alcohol with a polymerizable or functionalizable olefin, distinguishes it from saturated fatty alcohols and underpins its role as a versatile intermediate. Commercially, it is available as a colorless to pale yellow liquid with a standard purity of ≥96% (GC), suitable for research and industrial applications in organic synthesis, polymer chemistry, and fragrance formulation [2].

Why 7-Octen-1-ol Cannot Be Replaced by Generic C8 Alcohols in Synthetic Workflows


Generic substitution of 7-Octen-1-ol with seemingly analogous C8 alcohols (e.g., 1-octanol, 2-octanol) or other alkenols (e.g., 1-octen-3-ol) leads to divergent synthetic outcomes and functional failure. The defining feature of 7-Octen-1-ol is its terminal, primary ω-alkenol structure . This provides two distinct, high-value reactive sites: a primary hydroxyl for nucleophilic derivatization (e.g., esterification, etherification) and a terminal alkene for orthogonal transformations like polymerization, metathesis, or hydroformylation . In contrast, 1-octanol lacks the alkene entirely, precluding all olefin-based chemistry. Conversely, 1-octen-3-ol, a common fungal volatile (matsutake alcohol), features a secondary alcohol and an internal double bond, which drastically alters its reactivity, steric profile, and sensory properties. As detailed in the evidence below, these structural differences translate directly into quantifiable disparities in physical properties, olfactory character, and chemical utility, making 7-Octen-1-ol the irreplaceable choice for specific target applications.

Quantitative Differentiation of 7-Octen-1-ol Against Analogs: A Comparative Evidence Guide


Orthogonal Bifunctionality: Terminal Olefin vs. Saturated 1-Octanol

7-Octen-1-ol possesses a terminal alkene (ω-alkenol) that is entirely absent in its saturated analog, 1-octanol. This structural feature enables a suite of orthogonal synthetic transformations that are impossible with 1-octanol. For instance, the terminal double bond allows for thiol-ene click chemistry, olefin metathesis, and polymerization, providing a distinct handle for post-functionalization . The ozone reaction rate constant for 7-Octen-1-ol is quantified, reflecting its alkene reactivity .

Polymer Chemistry Organic Synthesis Surface Modification

Olfactory Profile: Mushroom vs. Floral vs. Fatty Notes

The odor profile of 7-Octen-1-ol is a critical differentiator from its C8 analogs. 7-Octen-1-ol is characterized by a strong mushroom-like odor, reminiscent of fresh mushrooms, soybeans, and peanuts [1]. In stark contrast, 1-octanol possesses a pungent, fatty, citrus-rose odor , while 3,7-dimethyl-7-octen-1-ol (Rhodinol) is valued for its sweet, rosy floral scent [2]. This distinct olfactory identity makes 7-Octen-1-ol the specific choice for imparting earthy, umami notes in flavor and fragrance formulations.

Flavor & Fragrance Sensory Science Natural Product Chemistry

Purity Benchmarking for Reliable Research Outcomes

For research and industrial applications requiring reproducibility, the availability of high-purity 7-Octen-1-ol is essential. Leading chemical suppliers provide 7-Octen-1-ol with a purity of ≥96% as determined by Gas Chromatography (GC) [1], with some vendors specifying ≥98% purity [2]. This high purity minimizes interference from unknown isomers or impurities that could compromise synthetic yields or skew bioassay results. In contrast, some sources offer the compound at lower purities (e.g., 95%), which may require additional purification steps, adding cost and time to a project .

Quality Control Analytical Chemistry Procurement Specification

Water Solubility and Partitioning (LogP) Comparison

The physicochemical properties of 7-Octen-1-ol, particularly its water solubility and lipophilicity (LogP), are key determinants of its behavior in biphasic reactions, biological systems, and environmental fate. 7-Octen-1-ol has a water solubility of 2.488 g/L at 20°C and a LogP of 2.41 . This can be compared to its saturated analog, 1-octanol, which has a much lower water solubility (0.54 g/L at 25°C) and a higher LogP (2.9), reflecting its greater hydrophobicity due to the lack of a polarizable double bond [1]. These data quantify the distinct partitioning behavior of 7-Octen-1-ol.

Physical Chemistry Formulation Science Environmental Fate

Physical Properties: Density and Boiling Point Comparison

The physical properties of 7-Octen-1-ol are distinct from those of saturated and other unsaturated C8 alcohols. 7-Octen-1-ol has a density of 0.85 g/cm³ at 20°C and a boiling point of 66°C at 7 mmHg [1]. In contrast, its saturated counterpart, 1-octanol, exhibits a higher density (0.83 g/cm³) and a significantly higher atmospheric boiling point of 195°C . The lower boiling point of 7-Octen-1-ol under reduced pressure is a direct consequence of the presence of the double bond, which weakens intermolecular interactions and facilitates purification by vacuum distillation. This property can be advantageous in synthetic workflows where lower thermal stress is required.

Chemical Engineering Process Chemistry Physical Property Data

Validated Application Scenarios for 7-Octen-1-ol Based on Comparative Evidence


Polymer and Material Science: Synthesis of Functionalized Polyolefins and Specialty Polymers

The terminal alkene of 7-Octen-1-ol enables its use as a comonomer or polymerizable building block for creating functionalized polyolefins, polymer modifiers, and surface-active agents. Unlike 1-octanol, which cannot participate in chain-growth polymerization, 7-Octen-1-ol can be incorporated into polymer backbones via coordination-insertion or radical polymerization, introducing pendant hydroxyl groups for subsequent modification. This application is explicitly claimed in patents for producing polymer raw materials and modifiers [1].

Flavor and Fragrance: Formulation of Mushroom and Earthy Notes

The characteristic strong mushroom-like odor of 7-Octen-1-ol makes it the definitive choice for creating authentic fungal, earthy, and umami flavor profiles in food and fragrance products. This sensory property is not shared by 1-octanol (fatty, citrus) or rhodinol (floral). Its occurrence in natural foods like mushrooms, soybeans, and peanuts validates its use in natural-identical flavor formulations [2].

Organic Synthesis: Orthogonal Bifunctional Linker and Intermediate

The presence of both a primary alcohol and a terminal alkene allows 7-Octen-1-ol to serve as an orthogonal bifunctional linker in complex molecule synthesis. The alcohol can be selectively derivatized (e.g., esterified) while preserving the alkene for a second, distinct transformation (e.g., metathesis, hydroformylation). This dual reactivity, impossible with 1-octanol or internal alkenols, is a cornerstone of its use as a key intermediate in fine chemical and pharmaceutical synthesis .

Biochemical Research: PPARγ Activation and Cellular Studies

7-Octen-1-ol has been reported as a natural activator of the peroxisome proliferator-activated receptor gamma (PPARγ) and possesses anti-inflammatory properties . This biological activity, while requiring further validation against specific comparators, presents a unique biochemical signature not commonly associated with saturated fatty alcohols like 1-octanol. It positions 7-Octen-1-ol as a specific tool compound for studying nuclear receptor signaling, cell membrane interactions, and inflammation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Octen-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.